Misoprostol B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Misoprostol B is a synthetic prostaglandin E1 analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used in medical settings to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and treat postpartum bleeding due to poor contraction of the uterus .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Misoprostol B involves several steps starting from commercially available starting materials. The key steps include the formation of the cyclopentane ring and the introduction of the hydroxyl and methyl groups at specific positions. The synthetic route typically involves:

Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.

Introduction of hydroxyl groups: Hydroxyl groups are introduced using selective oxidation reactions.

Methylation: Methyl groups are introduced using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, optimized reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

化学反応の分析

Types of Reactions

Misoprostol B undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

科学的研究の応用

Misoprostol B has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.

Biology: Used to study the effects of prostaglandins on cellular processes and signaling pathways.

Medicine: Used in clinical research to develop new treatments for ulcers, labor induction, abortion, and postpartum bleeding.

Industry: Used in the pharmaceutical industry to develop and manufacture medications containing this compound

作用機序

Misoprostol B exerts its effects by binding to prostaglandin receptors on target cells. This binding activates intracellular signaling pathways that lead to various physiological responses. In the stomach, it reduces gastric acid secretion and increases mucus and bicarbonate secretion, protecting the stomach lining. In the uterus, it increases the strength and frequency of contractions and decreases cervical tone, facilitating labor and abortion .

類似化合物との比較

Similar Compounds

Misoprostol: The parent compound of Misoprostol B, used for similar medical purposes.

Dinoprostone: Another prostaglandin E2 analogue used for labor induction and abortion.

Carboprost: A prostaglandin F2 alpha analogue used to treat postpartum hemorrhage

Uniqueness

This compound is unique in its specific structural modifications that enhance its stability and efficacy compared to other prostaglandin analogues. These modifications reduce side effects and increase its oral potency and duration of action .

特性

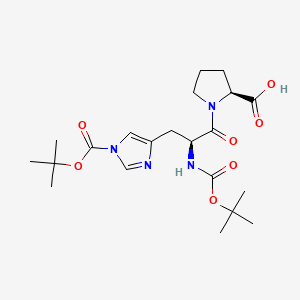

IUPAC Name |

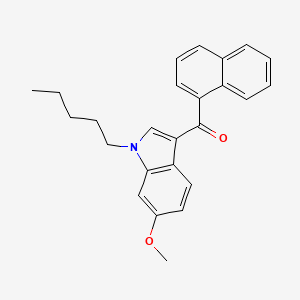

methyl 7-[2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopenten-1-yl]heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,25H,4-9,12-17H2,1-3H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZJXGYROTGEG-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC=CC1=C(C(=O)CC1)CCCCCCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C/C=C/C1=C(C(=O)CC1)CCCCCCC(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331639-92-9 |

Source

|

| Record name | Misoprostol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331639929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the difference between Misoprostol A and Misoprostol B?

A1: Misoprostol, a synthetic prostaglandin E1 analog, exists as two diastereomers: Misoprostol A and this compound. While structurally similar, they differ in the spatial arrangement of atoms around one of their chiral centers []. This difference influences their pharmacological properties.

Q2: Can you elaborate on the process of converting Misoprostol A to this compound?

A2: A study successfully demonstrated the conversion of Misoprostol A to this compound using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a cyclic unsaturated amine. This intramolecular isomerization process proved effective in separating the enantio-pure isomers without introducing impurities []. This method offers potential for producing specific isomers for research and pharmaceutical applications.

Q3: How effective is Misoprostol in inducing cervical ripening?

A3: Research suggests Misoprostol is an effective drug for cervical ripening and labor induction in term pregnancies []. A clinical trial comparing 25 mg vaginal Misoprostol to 100 mg oral Misoprostol found both doses equally effective for cervical ripening []. This highlights the potential of Misoprostol as a valuable tool in obstetric practices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)